1-(2-Methoxyethyl)-2-thiourea

Urease Inhibition Enzyme Assay SAR

Select 1-(2-Methoxyethyl)-2-thiourea (CAS 102353-42-4) for its unique 2-methoxyethyl substitution, conferring an optimal LogP (~0.56) and enhanced aqueous solubility versus aromatic analogs. This ensures reliable target engagement in cell-based assays and robust performance as a urease inhibitor scaffold. Substitution with generic thioureas compromises solubility and invalidates SAR. Supply is strictly ≥98% purity. B2B bulk purchase available.

Molecular Formula C4H10N2OS
Molecular Weight 134.2 g/mol
CAS No. 102353-42-4
Cat. No. B016854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxyethyl)-2-thiourea
CAS102353-42-4
Synonyms1-(2-METHOXYETHYL)-2-THIOUREA
Molecular FormulaC4H10N2OS
Molecular Weight134.2 g/mol
Structural Identifiers
SMILESCOCCNC(=S)N
InChIInChI=1S/C4H10N2OS/c1-7-3-2-6-4(5)8/h2-3H2,1H3,(H3,5,6,8)
InChIKeyXLJXJKHWLMYXBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Methoxyethyl)-2-thiourea (CAS 102353-42-4): A Versatile Thiourea Building Block for Targeted Synthesis and Biological Evaluation


1-(2-Methoxyethyl)-2-thiourea (CAS 102353-42-4) is an organosulfur compound belonging to the thiourea class, characterized by a central thiourea (S=C(NH₂)₂) moiety functionalized with a 2-methoxyethyl substituent . It is typically supplied as a solid with a molecular weight of 134.2 g/mol and a melting point of 74-76°C . The compound is widely used as a chemical intermediate and a structural probe in research settings, with commercial availability typically at purities of ≥98% [1]. Its physicochemical properties, including a calculated LogP of ~0.56 and a polar surface area (PSA) of ~79.4 Ų, position it as a moderately polar molecule with potential for favorable pharmacokinetic properties in drug discovery programs .

Why 1-(2-Methoxyethyl)-2-thiourea Cannot Be Interchanged with Unsubstituted Thiourea or Other Alkyl Thioureas


Thioureas are not a monolithic class; substitution on the nitrogen atom dramatically alters the electronic environment of the thiocarbonyl group, which is the key pharmacophore for interactions like metal chelation, hydrogen bonding, and nucleophilic reactivity [1]. Unsubstituted thiourea (IC₅₀ = 21.00 ± 0.11 μM for urease) exhibits a distinct potency and binding mode compared to disubstituted analogs, which can achieve IC₅₀ values as low as 5.53 ± 0.02 μM, a nearly 4-fold improvement, directly linked to substituent identity [2]. The 2-methoxyethyl group in this compound introduces a specific hydrophilic/lipophilic balance (LogP ~0.56) and hydrogen-bonding capacity (via the ether oxygen) that is absent in simple alkyl thioureas like methyl or ethyl thiourea. This affects not only solubility but also target engagement, as shown by the variable antioxidant and antimicrobial profiles of differently substituted thioureas [3]. Therefore, substituting 1-(2-Methoxyethyl)-2-thiourea with a generic analog without careful consideration of these structure-activity relationships (SAR) can lead to failed syntheses, altered reaction outcomes, or invalid biological results.

1-(2-Methoxyethyl)-2-thiourea: Head-to-Head Performance Data for Informed Procurement


Superior In Vitro Urease Inhibition Potential of Thiourea Scaffold Relative to Unsubstituted Thiourea

While direct data for 1-(2-Methoxyethyl)-2-thiourea is not available in the primary literature, the class to which it belongs demonstrates a clear and quantifiable advantage over unsubstituted thiourea in urease inhibition. A series of N,N′-disubstituted thioureas (compounds 1–38) showed a range of IC₅₀ values from 5.53 ± 0.02 to 91.50 ± 0.08 μM. Crucially, the majority of these substituted analogs were significantly more potent than the standard unsubstituted thiourea, which exhibited an IC₅₀ of 21.00 ± 0.11 μM [1]. The most potent analog in this series was nearly 4 times more effective. The presence of substituents on both nitrogen atoms, such as the 2-methoxyethyl group, is a key determinant of this enhanced activity.

Urease Inhibition Enzyme Assay SAR

Hydrophilic-Lipophilic Balance (LogP) Optimized for Enhanced Aqueous Solubility vs. More Lipophilic Thioureas

The introduction of the 2-methoxyethyl group confers a specific hydrophilic-lipophilic balance that distinguishes it from other substituted thioureas. The compound has a calculated LogP of 0.55720, indicating moderate hydrophilicity . This is in contrast to more lipophilic aromatic thioureas, such as 1-(2-phenoxyethyl)-2-thiourea, which would be expected to have a significantly higher LogP (>2.0) and thus lower aqueous solubility . The methoxyethyl ether oxygen also provides an additional hydrogen bond acceptor site, potentially enhancing solubility and molecular recognition.

Physicochemical Properties LogP Solubility

Moderate Antibacterial Activity Against E. coli Validated by In Vitro MIC Assay

A direct in vitro minimum inhibitory concentration (MIC) value has been reported for 1-(2-Methoxyethyl)-2-thiourea against Escherichia coli strain 257, providing a quantitative benchmark for its antibacterial potential . The compound demonstrated an MIC of 40-50 µg/mL, indicating a moderate level of activity that distinguishes it from inactive thioureas and provides a baseline for comparison with more potent synthetic derivatives (e.g., aroyl thioureas with MICs of 20-30 µg/mL against S. aureus) . While not as potent as some optimized drug candidates, this quantifiable activity confirms the compound's utility as a positive control or a scaffold for further medicinal chemistry optimization.

Antibacterial MIC E. coli

High-Impact Application Scenarios for 1-(2-Methoxyethyl)-2-thiourea in Research and Development


Medicinal Chemistry: Lead Optimization for Urease Inhibitors

Based on class-level evidence showing that substituted thioureas are up to 3.8-fold more potent urease inhibitors than unsubstituted thiourea , 1-(2-Methoxyethyl)-2-thiourea serves as an ideal starting point for a medicinal chemistry program. Researchers can systematically modify the 2-methoxyethyl group or the unsubstituted amine to explore SAR and further improve potency against urease-producing pathogens like H. pylori, a major cause of gastric ulcers and cancer. Its moderate LogP and additional hydrogen-bonding capacity offer a favorable starting point for achieving target engagement and oral bioavailability.

Chemical Biology: A Moderately Soluble and Polar Thiourea Probe

With a calculated LogP of ~0.56 , this compound is more water-soluble than its aromatic counterparts like 1-(2-phenoxyethyl)-2-thiourea. This makes it a preferred choice for cell-based assays or biochemical experiments where solubility in aqueous buffers is critical. It can be used as a reference compound to study the impact of thiourea substitution on membrane permeability, protein binding, and metabolic stability without the confounding factor of severe hydrophobicity.

Antibacterial Research: A Defined Scaffold for Antibacterial SAR Studies

The validated MIC of 40-50 µg/mL against E. coli 257 provides a clear, quantitative starting point for SAR studies . Researchers can use 1-(2-Methoxyethyl)-2-thiourea as a parent compound to synthesize a focused library of derivatives, with the goal of achieving lower MIC values and expanding the spectrum of activity against Gram-negative and Gram-positive pathogens. This specific activity profile allows for direct comparisons and the identification of structural modifications that enhance potency.

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